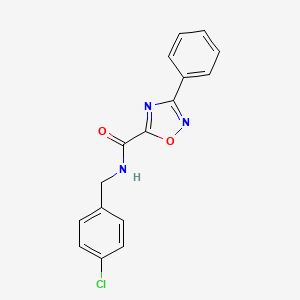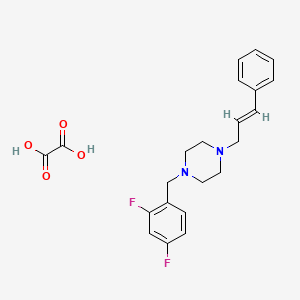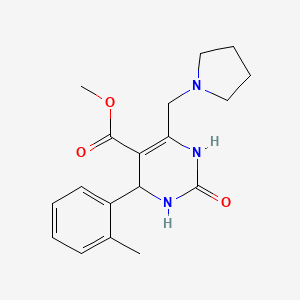![molecular formula C10H11F3N2O3 B5462176 1-{[2-nitro-4-(trifluoromethyl)phenyl]amino}-2-propanol](/img/structure/B5462176.png)
1-{[2-nitro-4-(trifluoromethyl)phenyl]amino}-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
“1-{[2-nitro-4-(trifluoromethyl)phenyl]amino}-2-propanol” is a chemical compound. It contains a trifluoromethyl group (-CF3), which is a functional group derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom . The compound also contains a nitro group (-NO2) and an amino group (-NH2) attached to a phenyl ring .
Synthesis Analysis
The synthesis of such compounds often involves reactions at the benzylic position, which include free radical bromination, nucleophilic substitution, and oxidation . Nitration of alkanes and aromatic compounds can also be involved . Other methods include the use of reagents like N-bromosuccinimide (NBS) for free radical reactions , and the use of palladium-catalyzed Tsuji–Trost reaction and Heck coupling .Molecular Structure Analysis
The molecular structure of this compound can be determined using various spectroscopic techniques. The compound’s InChI code is "1S/C9H7F3N2O4/c10-9(11,12)5-1-2-6(13-4-8(15)16)7(3-5)14(17)18/h1-3,13H,4H2,(H,15,16)" .Chemical Reactions Analysis
The compound can undergo various chemical reactions, including those at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . The trifluoromethyl group in the compound can also influence its reactivity .Safety and Hazards
Eigenschaften
IUPAC Name |
1-[2-nitro-4-(trifluoromethyl)anilino]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O3/c1-6(16)5-14-8-3-2-7(10(11,12)13)4-9(8)15(17)18/h2-4,6,14,16H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXEWZOWSTQCFQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[(1-ethylcyclopropyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5462099.png)
![3-fluoro-5-methyl-N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5462100.png)
![4-benzyl-1-(2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-4-piperidinol](/img/structure/B5462101.png)

![3-[2-(4-fluorophenyl)ethyl]-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5462114.png)
![3-(hydroxymethyl)-1-{2-[2-(3-methoxyphenyl)ethyl]benzoyl}-3-piperidinol](/img/structure/B5462121.png)
![1-benzyl-4-(3-{[(4-methylphenyl)sulfonyl]methyl}benzoyl)piperazine](/img/structure/B5462125.png)

![(4aS*,8aR*)-6-[(2,5-dimethyl-1,3-oxazol-4-yl)carbonyl]-1-(4-hydroxybutyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5462139.png)

![6-{4-[3-(2,3-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5462157.png)
![3-(2-methylphenyl)-1-(pyrazolo[1,5-a]pyridin-7-ylcarbonyl)pyrrolidin-3-ol](/img/structure/B5462165.png)
![4-benzyl-5-[1-(5-ethyl-2-methyl-4-pyrimidinyl)-4-piperidinyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5462170.png)

